molecular formula C15H15NO6S B14997500 N-1,3-benzodioxol-5-yl-3,4-dimethoxybenzenesulfonamide

N-1,3-benzodioxol-5-yl-3,4-dimethoxybenzenesulfonamide

Cat. No.: B14997500
M. Wt: 337.3 g/mol
InChI Key: YKLUPRIGJNZJII-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a sulfonamide group, which is a common pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative, which undergoes sulfonation to introduce the sulfonamide group. The reaction conditions often involve the use of sulfonyl chlorides and amines under controlled temperatures and pH to ensure the formation of the desired sulfonamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition can lead to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)methyl-3-(2-methylpropanamido)benzamide
  • N-(2H-1,3-benzodioxol-5-yl)methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of benzodioxole and sulfonamide moieties, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for drug discovery and development .

Properties

Molecular Formula

C15H15NO6S

Molecular Weight

337.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H15NO6S/c1-19-12-6-4-11(8-14(12)20-2)23(17,18)16-10-3-5-13-15(7-10)22-9-21-13/h3-8,16H,9H2,1-2H3

InChI Key

YKLUPRIGJNZJII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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